Boc-D-Gln-ONp Boc-D-Gln-ONp
Brand Name: Vulcanchem
CAS No.: 74086-23-0
VCID: VC21543742
InChI: InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C16H21N3O7
Molecular Weight: 367,35 g/mole

Boc-D-Gln-ONp

CAS No.: 74086-23-0

VCID: VC21543742

Molecular Formula: C16H21N3O7

Molecular Weight: 367,35 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-Gln-ONp - 74086-23-0

Description

Boc-D-Gln-ONp, also known as N-tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester, is a chemical compound used in peptide synthesis. It is a protected form of D-glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with 4-nitrophenol. This compound is crucial in the synthesis of peptides, particularly those containing D-amino acids, which are essential for creating peptides with specific biological activities.

Synthesis and Applications

Boc-D-Gln-ONp is synthesized through the reaction of D-glutamine with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with 4-nitrophenol. This compound is used as a building block in solid-phase peptide synthesis (SPPS), where it is incorporated into peptides to introduce D-glutamine residues. The 4-nitrophenyl ester group can be easily cleaved under mild conditions, making it suitable for peptide synthesis.

Synthesis Steps

  • Protection of Amino Group: D-glutamine reacts with Boc2O to form the Boc-protected derivative.

  • Esterification: The carboxyl group of the Boc-protected D-glutamine is esterified with 4-nitrophenol.

Structural Features

  • Boc Group: Provides protection to the amino group, preventing unwanted reactions during peptide synthesis.

  • 4-Nitrophenyl Ester Group: Facilitates easy cleavage under mild conditions, releasing the carboxyl group for peptide bond formation.

Research Findings and Applications

Boc-D-Gln-ONp is used in various research applications, particularly in the field of peptide chemistry. It is essential for synthesizing peptides with D-amino acids, which can exhibit unique biological properties compared to their L-amino acid counterparts.

Biological Significance

  • Peptide Synthesis: Used as a building block to introduce D-glutamine residues into peptides, which can alter peptide stability, activity, or specificity.

  • Biological Activity: Peptides containing D-amino acids can have distinct interactions with biological targets, potentially leading to novel therapeutic applications.

Stock Solution Preparation

Amount (mg)1 mM Solution Volume (mL)5 mM Solution Volume (mL)10 mM Solution Volume (mL)
1 mg2.7222 mL0.5444 mL0.2722 mL
5 mg13.611 mL2.7222 mL1.3611 mL
10 mg27.222 mL5.4444 mL2.7222 mL
CAS No. 74086-23-0
Product Name Boc-D-Gln-ONp
Molecular Formula C16H21N3O7
Molecular Weight 367,35 g/mole
IUPAC Name (4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Standard InChI InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1
Standard InChIKey HJMMCTZLXOVMFB-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Synonyms Boc-D-Gln-ONp;74086-23-0;Boc-D-glutamine4-nitrophenylester;15387-45-8;C16H21N3O7;AmbotzBAA5540;PubChem12192;SCHEMBL11094615;15103_FLUKA;CTK5D9333;MolPort-003-926-645;ZINC2516160;1501AC;AKOS015963209;AC-19265;AK-81107;D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-,4-nitrophenylester
PubChem Compound 7015700
Last Modified Aug 15 2023

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